molecular formula C17H22ClN3O B6602097 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride CAS No. 2126160-45-8

1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride

Cat. No. B6602097
CAS RN: 2126160-45-8
M. Wt: 319.8 g/mol
InChI Key: ULMOYUDZACSHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4'-(Dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride (DMBUH) is a small molecule compound that has been studied for its potential applications in various scientific fields. DMBUH is a nitrogen-containing heterocyclic compound, consisting of a dimethylamino-biphenyl moiety and a dimethylurea moiety. It has been studied for its potential as a drug candidate, as an antioxidant, and for its ability to modulate cell signaling pathways.

Scientific Research Applications

1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride has been studied for its potential applications in various scientific fields. It has been studied for its potential as a drug candidate, as an antioxidant, and for its ability to modulate cell signaling pathways. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride has been studied for its potential to reduce inflammation and oxidative stress in the body.

Mechanism of Action

The exact mechanism of action of 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride is not fully understood. However, it is believed that 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride acts as an antioxidant by scavenging free radicals and reactive oxygen species. It has also been suggested that 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride may inhibit the activity of certain enzymes involved in cell signaling pathways, which could lead to the inhibition of certain types of cancer cells.
Biochemical and Physiological Effects
1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, to reduce inflammation and oxidative stress, to inhibit the growth of certain types of cancer cells, and to modulate cell signaling pathways. In addition, 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride has been shown to have anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

The use of 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride in laboratory experiments has several advantages. It is a simple and cost-effective method for synthesizing 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride, and it can be used to modulate cell signaling pathways and to inhibit the growth of certain types of cancer cells. However, there are some limitations to using 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride in laboratory experiments. 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride is a small molecule compound, and it may not be as effective as larger molecules in certain applications. In addition, 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride may not be able to penetrate certain cell membranes, which could limit its effectiveness in certain applications.

Future Directions

Given the potential applications of 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride, there are several future directions for further research. These include exploring the potential of 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride as an anti-cancer drug, investigating its ability to modulate cell signaling pathways, and studying its potential to reduce inflammation and oxidative stress in the body. In addition, further research should be conducted to determine the exact mechanism of action of 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride and to explore its potential toxicity. Finally, further research should be conducted to explore the potential of 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride to penetrate cell membranes and to improve its efficacy in certain applications.

Synthesis Methods

1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride can be synthesized by a process known as the Biginelli reaction. This reaction involves the condensation of ethyl acetoacetate, urea, and an aryl aldehyde in the presence of an acid catalyst. The reaction proceeds in two steps and produces a substituted dimethylurea product, which can then be hydrolyzed with hydrochloric acid to form 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride. The Biginelli reaction is a simple and cost-effective method for synthesizing 1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride and is widely used in the pharmaceutical industry.

properties

IUPAC Name

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O.ClH/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4;/h5-12H,1-4H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMOYUDZACSHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atglistatin hydrochloride

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